Cas no 526-73-8 (1,2,3-Trimethylbenzene)

1,2,3-Trimethylbenzene structure
1,2,3-Trimethylbenzene structure
1,2,3-Trimethylbenzene
526-73-8
C9H12
120.19158
MFCD00008520
38014
10686

1,2,3-Trimethylbenzene Properties

Names and Identifiers

    • 1,2,3-Trimethylbenzene
    • Trimethylbenzene
    • hemimellitene
    • Arsonium,bromotrimethyl-,bromide
    • hemimelliten
    • Trimethylarsendibromid
    • trimethylarsenic dibromide
    • Trimethylarsoniumbromid
    • hemellitol
    • hemimellitol
    • 1,2,3-trimethyl benzene
    • +Expand
    • MFCD00008520
    • FYGHSUNMUKGBRK-UHFFFAOYSA-N
    • 1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3
    • CC1=C(C)C(=CC=C1)C

Computed Properties

  • 120.09400
  • 0
  • 0
  • 0
  • 9
  • 76
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • 2.61180
  • 0.00000
  • n20/D 1.513(lit.)
  • 176°C
  • −25 °C (lit.)
  • 3.4 mmHg ( 37.7 °C)
  • Fahrenheit: 127.4 ° f
    Celsius: 53 ° c
  • Colorless liquid with aromatic fragrance. [1]
  • Stable. Flammable. Incompatible with strong oxidizing agents.
  • Insoluble in water, miscible in ethanol \ ether \ benzene \ ketone \ carbon tetrachloride \ petroleum ether, etc [14]
  • 0.894 g/mL at 25 °C(lit.)

1,2,3-Trimethylbenzene Security Information

1,2,3-Trimethylbenzene Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,2,3-Trimethylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Synthetic Circuit 2

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; Modhera, Bharat; Parikh, Parimal A., Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ;  36 bar, 300 °C
Reference
Processes for conversion of biologically derived mevalonic acid
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Reference
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate ,  Gold, compd. with nickel (1:1) Solvents: Water ;  100 h, 330 °C
Reference
Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts
Chistyakova, P. A.; Chistyakov, A. V.; Nikolaev, S. A.; Bagdatov, R. A.; Tsodikov, M. V.; et al, Petroleum Chemistry, 2022, 62(9), 1107-1125

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Reference
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Synthetic Circuit 9

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Water ;  30 min, 280 °C
Reference
Decomposition behavior and decomposition products of epoxy resin cured with MeHHPA in near-critical water
Gong, Xianyun; et al, Journal of Wuhan University of Technology, 2013, 28(4), 781-786

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

1,2,3-Trimethylbenzene Raw materials

1,2,3-Trimethylbenzene Preparation Products

1,2,3-Trimethylbenzene Related Literature